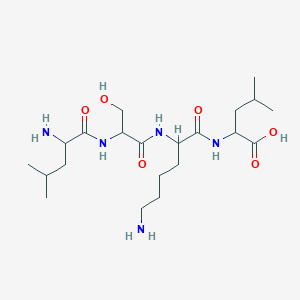![molecular formula C11H14N2S B12117589 N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)
N-tert-Butylbenzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butylbenzo[d]thiazol-2-amine typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The reaction is carried out in the presence of a solvent such as n-propanol and an oxidizing agent. The process involves the formation of a salt between 2-mercaptobenzothiazole and tert-butylamine, followed by an oxidation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a similar method but optimized for higher yields and cost efficiency. For example, using n-propanol as a solvent can improve the yield to 99%, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenamides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfenamides
Reduction: Thiols
Substitution: Various substituted benzothiazoles
Aplicaciones Científicas De Investigación
N-tert-Butylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N-tert-Butylbenzo[d]thiazol-2-amine involves its interaction with molecular targets in cells. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing them from coordinating activities such as biofilm formation and virulence production . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
- Benzothiazole
- 2-Mercaptobenzothiazole
- N-tert-Butyl-2-benzothiazolesulfenamide
Uniqueness
N-tert-Butylbenzo[d]thiazol-2-amine is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other benzothiazole derivatives. This makes it particularly useful in industrial applications such as rubber vulcanization, where stability and reactivity are crucial .
Propiedades
Fórmula molecular |
C11H14N2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N-tert-butyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
DBGNFSPOTXCHES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)



![2-[5-(4-Chloro-phenyl)-1h-[1,2,4]triazol-3-yl]-phenylamine](/img/structure/B12117556.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)
![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)
